1-(3,5-dimethylphenyl)-3-(4-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione
CAS No.: 879930-20-8
Cat. No.: VC5499582
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879930-20-8 |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.44 |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
| Standard InChI | InChI=1S/C19H19N3O5S/c1-12-7-13(2)9-16(8-12)21-18-11-28(26,27)10-17(18)20(19(21)23)14-3-5-15(6-4-14)22(24)25/h3-9,17-18H,10-11H2,1-2H3 |
| Standard InChI Key | VYVZQJKUYYPXIG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Structural Characteristics
The molecule comprises:
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A thieno[3,4-d]imidazole core: A fused bicyclic system integrating a thiophene (sulfur-containing) ring and an imidazole (nitrogen-containing) ring.
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Substituents:
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A 3,5-dimethylphenyl group at position 1, introducing steric bulk and hydrophobicity.
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A 4-nitrophenyl group at position 3, contributing electron-withdrawing effects and potential redox activity.
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Trione moieties: Three ketone groups that enhance polarity and influence hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of this compound typically involves multi-step condensation reactions, as outlined in studies on analogous thienoimidazoles . A plausible route includes:
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Formation of the thienoimidazole core: Cyclization of thioketones or thiones with appropriately substituted amines under acidic or basic conditions.
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Functionalization:
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Introduction of the 3,5-dimethylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation.
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Attachment of the 4-nitrophenyl moiety through Suzuki-Miyaura coupling or nitro-group reduction followed by diazotization.
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Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Elevated temperatures (80–120°C) to drive cyclization.
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Catalysts: Use of palladium catalysts for cross-coupling reactions.
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Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
Structural and Computational Analysis
Crystallographic Insights
While X-ray crystallography data for this specific compound remains unpublished, studies on related thienoimidazoles reveal critical bond metrics. For example, in 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, the C=N bond length was measured at 1.332 Å, with N–N bonds at 1.356 Å . These values suggest substantial conjugation within the heterocyclic core, likely applicable to the target compound.
Density Functional Theory (DFT) Calculations
DFT studies on analogous structures predict:
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Dipole moments: Enhanced polarity due to nitro and ketone groups, facilitating interactions with biological targets.
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Nonlinear optical (NLO) properties: Computed hyperpolarizability values (e.g., 4.997 × 10⁻³ esu) indicate potential utility in photonic materials .
Table 2: Comparative Bond Lengths in Thienoimidazole Derivatives
| Bond Type | Experimental (Å) | DFT-Predicted (Å) | Source |
|---|---|---|---|
| C=N (imidazole) | 1.332 | 1.334 | |
| N–N | 1.356 | 1.348 | |
| S–C (thiophene) | 1.675 | 1.730 |
Applications in Medicinal Chemistry
Drug Scaffold Development
The compound’s modular structure allows for derivatization at multiple positions:
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Position 1: Alkyl or aryl groups to modulate lipophilicity.
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Position 3: Electron-withdrawing substituents (e.g., nitro, cyano) to enhance reactivity.
Targeted Therapeutics
Ongoing research explores its utility in:
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Anticancer agents: Inhibition of tyrosine kinases via competitive binding to ATP pockets.
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Antidiabetic drugs: Activation of peroxisome proliferator-activated receptors (PPARγ).
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